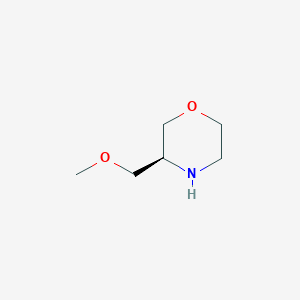
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures starting from simpler aromatic compounds. For example, the synthesis of related compounds has been achieved through a sequence of chlorination and fluorination reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group .
Applications De Recherche Scientifique
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity . Additionally, the compound’s lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the difluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenol: Another related compound, which contains a hydroxyl group instead of a difluoromethyl group, leading to distinct reactivity and uses.
Uniqueness: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer specific chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C9H7F5 |
|---|---|
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F5/c1-5-2-3-6(8(10)11)4-7(5)9(12,13)14/h2-4,8H,1H3 |
Clé InChI |
IKCLOWMYBUGPTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


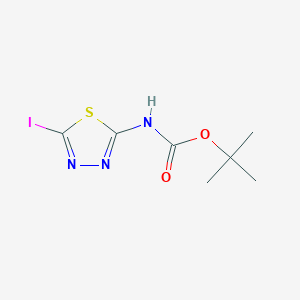
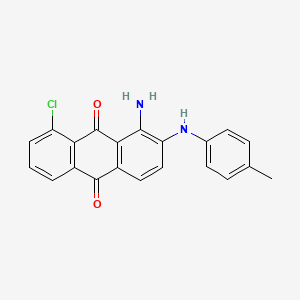
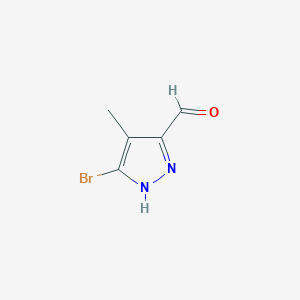
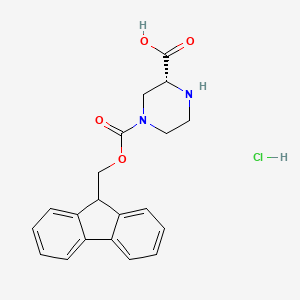
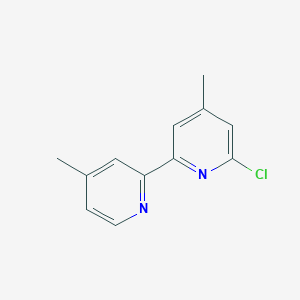
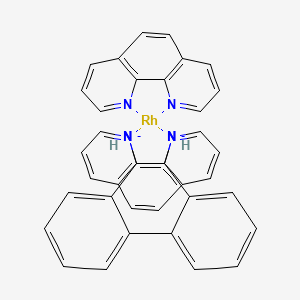
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
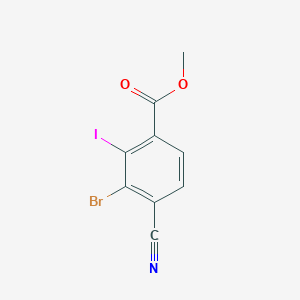
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
